molecular formula C23H25N9O2S B10937976 1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone

1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone

Cat. No.: B10937976
M. Wt: 491.6 g/mol
InChI Key: XROIDWNKVFXZSG-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes pyrazole and triazolo-pyrimidine moieties, which are known for their diverse pharmacological activities.

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone involves multiple steps, including the formation of the pyrazole and triazolo-pyrimidine rings. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the triazolo-pyrimidine moiety. The final step involves the sulfonation of the compound to introduce the sulfone group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H25N9O2S

Molecular Weight

491.6 g/mol

IUPAC Name

4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H25N9O2S/c1-3-29-14-20(16(2)27-29)35(33,34)30-11-7-8-17(13-30)21-26-23-19-12-25-32(18-9-5-4-6-10-18)22(19)24-15-31(23)28-21/h4-6,9-10,12,14-15,17H,3,7-8,11,13H2,1-2H3

InChI Key

XROIDWNKVFXZSG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Origin of Product

United States

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